2-(5-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic Acid
Description
2-(5-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid, also known as rhodanine-3-acetic acid (RAA), is a heterocyclic compound with the molecular formula C₅H₅NO₃S₂ (average mass: 191.219 g/mol) . First synthesized by Körner in the early 20th century, it belongs to the rhodanine family, characterized by a thiazolidinone core with a sulfanylidene group and an acetic acid side chain at the 3-position . This compound has garnered attention due to its versatile biological activities, including antimicrobial, antimycobacterial, and aldose reductase inhibitory properties . Notably, its derivative epalrestat (2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid) is clinically used to treat diabetic neuropathy by inhibiting aldose reductase .
Properties
IUPAC Name |
2-(5-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S2/c7-3(8)1-6-2-4(9)11-5(6)10/h1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXHDURVUSMDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)SC(=S)N1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Procedure
- Step 1 : Glycine (1 mol), NaOH (22% aqueous solution), and CS₂ (1 mol) are refluxed at 100°C for 1 hour.
- Step 2 : Sodium chloroacetate (1 mol) is added, and the mixture is heated at 100°C for an additional hour.
- Workup : The crude product is acidified with concentrated HCl, extracted with ethyl acetate, and recrystallized from acetic acid.
Yield and Limitations
- Yield : 70–75% after purification.
- Limitations : Prolonged reaction times (2–3 hours) and moderate purity necessitate recrystallization.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yield.
Optimized Protocol
- Step 1 : Glycine (1 mol), NaOH (22%), and CS₂ (1 mol) in water (3 mL) are irradiated at 100°C (80 W) for 5 minutes.
- Step 2 : Sodium chloroacetate (1 mol) is added, and irradiation continues at 100°C for 5 minutes.
- Workup : Acidification with HCl, extraction with ethyl acetate, and drying yield the product.
Advantages
- Yield : 82.5% (compared to 70% conventionally).
- Time Efficiency : Total reaction time of 10 minutes versus 2–3 hours.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Production Considerations
Solvent Selection
Process Optimization
- Temperature Control : Maintaining 100°C prevents side reactions (e.g., hydrolysis).
- Catalyst Use : Sodium acetate (1 mol%) accelerates cyclization without byproducts.
Comparative Analysis of Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 2–3 hours | 10 minutes |
| Yield | 70–75% | 82.5% |
| Energy Consumption | High | Low |
| Scalability | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
2-(5-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
2-(5-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- Parent Compound (RAA) : Exhibits moderate antimycobacterial activity (MIC: ~12.5 µg/mL against Mycobacterium tuberculosis) .
- Pyridin-2-ylmethylidene Derivative : Shows potent antifungal activity against Candida tropicalis (MIC: 3.12 µg/mL) and Candida krusei (MIC: 6.25 µg/mL) .
- 3-Nitrobenzylidene Derivative : Demonstrates antibacterial activity against Staphylococcus aureus (MIC: 25 µg/mL) but lower potency compared to cinnamaldehyde-containing derivatives .
- Epalrestat : Primarily used as an aldose reductase inhibitor (IC₅₀: 0.72 µM) but lacks significant antimicrobial effects .
Enzyme Inhibition
Antifungal Activity
Biological Activity
2-(5-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid, also known by its CAS number 179027-75-9, is a compound belonging to the thiazolidinone class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of thiosemicarbazide with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate that cyclizes to form the thiazolidinone ring. The general reaction scheme is as follows:
- Thiosemicarbazide + Chloroacetic Acid : Reaction under strong acidic conditions (e.g., hydrochloric acid).
- Cyclization : Formation of the thiazolidinone structure.
Antimicrobial Activity
Research has shown that derivatives of thiazolidinones exhibit significant antimicrobial activity. For instance, a study reported minimum inhibitory concentrations (MICs) for various derivatives ranging from 7.8 to 125 µg/mL against different bacterial strains . The observed changes in antimicrobial activity were correlated with lipophilicity values, indicating that higher lipophilicity enhances cellular penetration and biological efficacy .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2a | 7.8 | Gram-positive bacteria |
| 2b | 125 | Gram-negative bacteria |
| 2c | 15.6 | Multi-drug resistant strains |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Notably, compounds derived from this scaffold have demonstrated cytotoxic effects on human cancer cell lines such as HepG2 and A549. One study reported that certain derivatives exhibited IC50 values ranging from 7.0 to 20.3 µM . The mechanism of action appears to involve the inhibition of enzymes related to cancer cell proliferation.
Table 2: Cytotoxicity of Thiazolidinone Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3 | 7.0 | A549 |
| 4 | 15.0 | HepG2 |
| 5 | 20.3 | PC-3 |
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzyme inhibition and receptor interactions. For example, it has been shown to inhibit aldose reductase (ALR2), a key enzyme involved in diabetic complications, with submicromolar IC50 values . Molecular docking studies have identified critical interactions at the enzyme's active site that contribute to its inhibitory effects.
Case Studies
- Aldose Reductase Inhibition : A study compared various thiazolidinone derivatives against epalrestat, a known aldose reductase inhibitor. The most effective derivative was found to be over five times more potent than epalrestat .
- Antimicrobial Efficacy : Another investigation focused on the structure-activity relationship (SAR) of thiazolidinone derivatives against Gram-positive bacteria, highlighting how modifications in chemical structure can significantly influence biological activity .
Q & A
Basic Research Questions
Q. What methodological approaches optimize the synthesis of 2-(5-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid with high yield and purity?
- Answer : Synthesis involves multi-step organic reactions (e.g., condensation, cyclization). Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 80–120°C).
- Catalysts : Base catalysts (e.g., NaOH) facilitate cyclization steps.
- Purification : Recrystallization or column chromatography ensures >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Answer :
- NMR spectroscopy (¹H/¹³C): Confirms substituent positions and stereochemistry.
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks).
- TLC monitoring : Tracks reaction progress using silica gel plates and UV visualization.
- FTIR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .
Q. How does pH influence the stability of this compound during storage and experimental use?
- Answer : The compound is stable at neutral pH (6–8) but undergoes hydrolysis under basic conditions (pH >10). Storage in anhydrous environments at 4°C minimizes degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
- Answer :
- Assay standardization : Use consistent cell lines (e.g., RAW 264.7 for inflammation) and control compounds.
- Dose-response studies : Identify biphasic effects (e.g., anti-inflammatory at low doses vs. cytotoxicity at high doses).
- Mechanistic profiling : Compare pathways (e.g., NF-κB inhibition vs. ROS generation) using transcriptomics .
Q. What role does the thiazolidinone ring play in modulating biological activity?
- Answer :
- Electron-withdrawing groups on the ring enhance electrophilicity, improving binding to targets like PPAR-γ (insulin sensitization) .
- Sulfur atoms contribute to antioxidant activity via radical scavenging.
- Substituent positioning (e.g., para vs. meta) alters steric hindrance and solubility, impacting bioavailability .
Q. How can 3D-QSAR models improve the design of derivatives with enhanced pharmacological profiles?
- Answer :
- Descriptor selection : Use steric, electrostatic, and hydrophobic fields to map molecular interactions.
- Training sets : Include diverse derivatives with IC50 values spanning 3–4 log units.
- Validation : Cross-validate models (e.g., leave-one-out) to predict activity of novel analogs (e.g., IC50 ± 0.5 μM accuracy) .
Q. What crystallographic strategies are effective for resolving this compound’s 3D structure?
- Answer :
- SHELX programs : Use SHELXD for phase determination and SHELXL for refinement.
- Data collection : High-resolution (<1.0 Å) synchrotron data minimizes twinning artifacts.
- Hydrogen bonding analysis : Identify key interactions (e.g., S···O contacts) stabilizing the lattice .
Q. What scale-up strategies maintain purity during industrial-grade synthesis for preclinical trials?
- Answer :
- Continuous flow reactors : Improve heat/mass transfer for reproducible yields (>80%).
- Automated purification : Simulated moving bed (SMB) chromatography reduces solvent waste.
- In-line analytics : Real-time HPLC monitoring ensures batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
